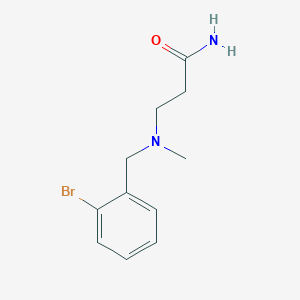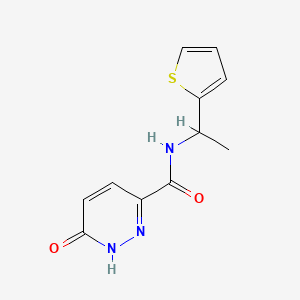
6'-O-Galloyl paeoniflorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galloylpaeoniflorin is an acylated monoterpene glucoside isolated from the roots of the peony plant (Paeonia species). This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . It has been studied for its potential therapeutic applications in treating diseases such as osteoporosis and non-small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Galloylpaeoniflorin can be synthesized through the extraction of paeoniflorin from peony roots, followed by acylation with gallic acid. The process involves the following steps :
Extraction: The dry roots of Paeonia are ground into coarse powder and extracted with alcohol reflux to obtain an equivalent extract.
Isolation: The extract is then subjected to ethyl acetate extraction to isolate the galloylpaeoniflorin crude product.
Purification: The crude product is further purified using chromatographic techniques to obtain pure galloylpaeoniflorin.
Industrial Production Methods
Industrial production of galloylpaeoniflorin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Galloylpaeoniflorin undergoes various chemical reactions, including:
Oxidation: Galloylpaeoniflorin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert galloylpaeoniflorin into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of the galloyl moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of galloylpaeoniflorin, such as galloyl alcohols, quinones, and substituted galloyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying acylated monoterpene glucosides and their chemical properties.
Medicine: It has shown potential in treating osteoporosis by inhibiting osteoclastogenesis and reducing bone resorption.
Industry: Galloylpaeoniflorin is used in the development of natural antioxidant and anti-inflammatory products.
Mecanismo De Acción
Galloylpaeoniflorin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress in cells.
Anti-inflammatory Activity: Galloylpaeoniflorin inhibits the MAPKs/c-Fos/NFATc1 signaling pathway, reducing inflammation and osteoclastogenesis.
Anticancer Activity: It regulates the AMPK/miR-299-5p/ATF2 axis, inhibiting the proliferation and metastasis of non-small cell lung cancer cells.
Comparación Con Compuestos Similares
Galloylpaeoniflorin is unique among acylated monoterpene glucosides due to its specific galloyl moiety. Similar compounds include:
Paeoniflorin: A monoterpene glucoside without the galloyl group, known for its anti-inflammatory and antioxidant properties.
Albiflorin: Another monoterpene glucoside with similar biological activities but different structural features.
Oxypaeoniflorin: A derivative of paeoniflorin with additional oxygen-containing functional groups.
Galloylpaeoniflorin’s unique structure and specific biological activities make it a valuable compound for various scientific and medical applications.
Propiedades
Fórmula molecular |
C30H32O15 |
|---|---|
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26?,27+,28+,29-,30+/m1/s1 |
Clave InChI |
KLFIUQCKSSAFFU-YTEYSKRWSA-N |
SMILES isomérico |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
SMILES canónico |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)


![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)


![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)

![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)



